molecular formula C8H5ClN2S B1612462 2-Chloro-5-(2-thienyl)pyrazine CAS No. 912762-30-2

2-Chloro-5-(2-thienyl)pyrazine

Cat. No. B1612462
CAS RN: 912762-30-2
M. Wt: 196.66 g/mol
InChI Key: XZYCGRPUJHTKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-thienyl)pyrazine is a chemical compound with the molecular formula C8H5ClN2S . It has a molecular weight of 196.66 .


Synthesis Analysis

The synthesis of 2-Chloro-5-(2-thienyl)pyrazine and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(2-thienyl)pyrazine consists of a pyrazine ring with a chlorine atom at the 2nd position and a thiophene ring at the 5th position .

Scientific Research Applications

Photovoltaic Devices

Research has been conducted on the synthesis of thieno[3,4-b]pyrazine-based monomers and their application in the fabrication of donor-acceptor copolymers for photovoltaic devices. These copolymers exhibit broad optical absorption bands extending into the near-infrared region, indicating their potential for efficient solar energy conversion (Zhou et al., 2010).

Optical and Vibrational Properties

The solvent effects on low-lying absorptions and vibrational spectra of thieno[3,4-b]pyrazines have been studied, revealing the role of unconventional C–H···N hydrogen bonds. These findings are important for understanding the photophysics of these compounds and could aid in designing materials with tailored optical properties (Damasceno et al., 2019).

Dye-Sensitized Solar Cells (DSCs)

Thieno[3,4-b]pyrazine has been investigated as an electron-deficient π-bridge in the design of dissymmetric dyes for DSCs. This application highlights its role in enabling near-infrared spectral access and improving power conversion efficiencies through structural modifications (Liyanage et al., 2016).

Field-Effect Carrier Mobility

The synthesis of thieno[3,4-b]pyrazine-based donor-acceptor copolymers and their characterization in terms of optical, electrochemical, and field-effect charge transport properties have been explored. These materials exhibit ambipolar redox properties and have shown potential for applications in organic electronics (Zhu et al., 2006).

Synthetic Routes and Reactivity

Efficient synthetic routes for the preparation of 2,3-disubstituted thieno[3,4-b]pyrazines have been developed, which is crucial for the characterization and exploration of their structure and reactivity. This research provides foundational knowledge for further material development (Kenning et al., 2002).

properties

IUPAC Name

2-chloro-5-thiophen-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYCGRPUJHTKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587577
Record name 2-Chloro-5-(thiophen-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-thienyl)pyrazine

CAS RN

912762-30-2
Record name Pyrazine, 2-chloro-5-(2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912762-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(thiophen-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(2-thienyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(2-thienyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(2-thienyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(2-thienyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(2-thienyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(2-thienyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.